molecular formula C17H16O2 B11721925 3-Phenyl-5-propylbenzofuran-6-ol

3-Phenyl-5-propylbenzofuran-6-ol

Cat. No.: B11721925
M. Wt: 252.31 g/mol
InChI Key: TVTFAXVFDNVGTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-propyl-1-benzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of phenols followed by cyclization. For instance, the reaction of 2-hydroxyacetophenone with propyl bromide in the presence of a base can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. The use of low-valent titanium catalysts in the McMurry reaction is one such method, where the reductive coupling of carbonyl compounds leads to the formation of benzofuran rings .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-propyl-1-benzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The benzofuran ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 3-phenyl-5-propyl-1-benzofuran-6-ol is attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of cell proliferation pathways, possibly through the modulation of kinase activity. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzofuran: Lacks the propyl and hydroxyl groups, resulting in different biological activities.

    5-bromo-1-benzofuran-2-yl: Substituted with a bromine atom, showing distinct reactivity and applications.

    3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones: Known for their anticancer properties.

Uniqueness

3-phenyl-5-propyl-1-benzofuran-6-ol is unique due to the presence of both a propyl group and a hydroxyl group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-phenyl-5-propyl-1-benzofuran-6-ol

InChI

InChI=1S/C17H16O2/c1-2-6-13-9-14-15(12-7-4-3-5-8-12)11-19-17(14)10-16(13)18/h3-5,7-11,18H,2,6H2,1H3

InChI Key

TVTFAXVFDNVGTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC=C2C3=CC=CC=C3

Origin of Product

United States

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